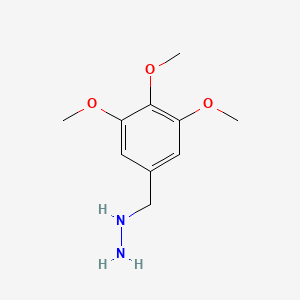
3,4,5-Trimethoxy-benzyl-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-benzyl-hydrazine is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 3,4,5-trimethoxy-benzyl-hydrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine or its derivatives. The resulting hydrazone can be further modified to yield various derivatives with enhanced biological activities. Characterization of these compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their structures and purity .
Antiapoptotic Properties
Recent studies have highlighted the antiapoptotic effects of derivatives of this compound. For instance, compounds synthesized from this hydrazine have shown protective effects against renal ischemia/reperfusion injury by inhibiting apoptosis in renal cells. The mechanism involves the downregulation of caspases (specifically caspase-3 and caspase-9), which are critical mediators of apoptosis .
Table 1: Summary of Antiapoptotic Activity
| Compound | Caspase-3 Inhibition | Caspase-9 Inhibition | Protective Effect |
|---|---|---|---|
| 2c | Significant | Significant | Yes |
| 2g | Moderate | Moderate | Yes |
| NAC | Reference | Reference | Yes |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, suggesting their potential as lead compounds in antibiotic development .
Renal Ischemia/Reperfusion Injury
A notable study investigated the protective effects of this compound derivatives in a rat model of renal ischemia/reperfusion injury. The results demonstrated that specific derivatives significantly reduced serum creatinine and urea levels compared to control groups. Histopathological examinations revealed that treated animals exhibited less tissue damage and apoptosis in renal tissues .
Anticancer Potential
Another area of research focuses on the anticancer potential of these compounds. Preliminary assays have indicated that certain derivatives possess cytotoxic effects on cancer cell lines, making them candidates for further development as chemotherapeutic agents .
Propiedades
Número CAS |
60354-96-3 |
|---|---|
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(3,4,5-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3/h4-5,12H,6,11H2,1-3H3 |
Clave InChI |
PBDBJAALJJYORZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNN |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















